molecular formula C16H12ClF3N2O4 B10949555 {5-[(4-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{5-[(4-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10949555
M. Wt: 388.72 g/mol
InChI Key: XQMXTWJLKIXGCK-UHFFFAOYSA-N
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Description

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound characterized by its unique structure, which includes a chlorophenoxy group, a furan ring, and a trifluoromethyl-substituted pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE has numerous applications in scientific research:

Mechanism of Action

The mechanism by which {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • {5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
  • {5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

Uniqueness

Compared to similar compounds, {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. These characteristics influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12ClF3N2O4

Molecular Weight

388.72 g/mol

IUPAC Name

[5-[(4-chlorophenoxy)methyl]furan-2-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C16H12ClF3N2O4/c17-10-1-3-11(4-2-10)25-9-12-5-6-13(26-12)14(23)22-15(24,7-8-21-22)16(18,19)20/h1-6,8,24H,7,9H2

InChI Key

XQMXTWJLKIXGCK-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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